molecular formula C21H25N3O2S B2872717 1-环己基-3-(2-(噻吩-2-羰基)-1,2,3,4-四氢异喹啉-7-基)脲 CAS No. 1207023-67-3

1-环己基-3-(2-(噻吩-2-羰基)-1,2,3,4-四氢异喹啉-7-基)脲

货号 B2872717
CAS 编号: 1207023-67-3
分子量: 383.51
InChI 键: FJEJDYTWHFIZDX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a urea derivative, which contains a cyclohexyl group, a thiophene-2-carbonyl group, and a tetrahydroisoquinolin-7-yl group. Urea derivatives are known for their wide range of biological activities, including anticancer effects . The presence of the thiophene and tetrahydroisoquinoline moieties could also contribute to its biological activity.


Chemical Reactions Analysis

As a urea derivative, this compound could undergo reactions typical of ureas, such as hydrolysis under acidic or alkaline conditions. The thiophene and tetrahydroisoquinoline rings could also participate in various reactions depending on the conditions .

科学研究应用

Anticancer Agent Development

This compound has been explored for its potential as an anticancer agent. The design and synthesis of derivatives of this compound have shown promising results in inhibiting cancer cell growth. Specifically, certain derivatives have demonstrated antiproliferative activities against cancer cell lines such as HT-29 and A549, comparable to the reference drug sorafenib . These findings suggest that the compound could serve as a scaffold for developing new anticancer drugs.

Apoptosis Induction

One of the derivatives of this compound has been found to induce apoptosis in HT-29 cells. Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it helps to eliminate cancer cells. The ability to induce apoptosis makes this compound a valuable candidate for further research in cancer therapeutics .

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been associated with causing cell cycle arrest at the G0/G1 phase in HT-29 cells. Cell cycle arrest prevents cancer cells from dividing and proliferating, which is another desirable effect in cancer treatment strategies .

Molecular Docking Studies

Molecular docking studies have revealed that certain derivatives of this compound can bind well to the active site of the VEGFR2 receptor. VEGFR2 is involved in tumor angiogenesis, and its inhibition is a targeted approach to prevent the growth of new blood vessels that feed tumors .

Hybrid Pharmacophore Approach

The compound has been used in a hybrid pharmacophore approach to design new drug candidates. This strategy combines two or more distinct pharmacophore subunits present in known bioactive derivatives, aiming to improve efficacy and reduce undesired properties like drug resistance and side effects .

Multi-target Interaction

Derivatives of this compound have the capacity to interact with multiple targets simultaneously. This multi-target interaction is beneficial in the development of drugs with improved efficacy and reduced risk of drug-drug interactions .

Optimization of Anticancer Agents

The compound serves as a promising scaffold amenable to optimization for the development of new anticancer agents. Through structural modifications and optimization, more potent and selective drugs can be developed based on this compound .

Research Tool in Medicinal Chemistry

Lastly, this compound and its derivatives can be used as research tools in medicinal chemistry to understand the interaction between small molecules and biological targets. This can provide insights into the design of more effective and selective therapeutic agents .

未来方向

Future research on this compound could involve studying its synthesis, properties, and biological activity in more detail. Potential applications in medicine, particularly as an anticancer agent, could be explored .

属性

IUPAC Name

1-cyclohexyl-3-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-20(19-7-4-12-27-19)24-11-10-15-8-9-18(13-16(15)14-24)23-21(26)22-17-5-2-1-3-6-17/h4,7-9,12-13,17H,1-3,5-6,10-11,14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEJDYTWHFIZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。